Peraclopone
Beschreibung
Core Structural Features
This compound’s framework comprises:
- Piperazine ring : A six-membered ring with two nitrogen atoms, substituted at the 1-position with a 2-chlorophenyl group .
- Oxime group : An O-N=C functional group in the (E)-configuration , bonded to a 4-chlorobenzaldehyde moiety.
- 2-Hydroxypropyl side chain : A three-carbon chain with a hydroxyl group at the second carbon, connecting the piperazine to the oxime.
Stereochemical Profile
- Racemic mixture : this compound is racemic, containing equal amounts of two enantiomers due to the stereocenter at the 2-hydroxypropyl carbon .
- Defined stereocenters : One stereocenter exists in the hydroxypropyl group, though the compound’s racemic nature negates net chirality.
- Double bond geometry : The oxime group adopts the (E)-configuration , confirmed by the SMILES notation /N=C\C1=CC=C(Cl)C=C1 (trans arrangement).
Computational Chemical Descriptors
InChI Key and SMILES Notation Analysis
| Descriptor | Value | Source |
|---|---|---|
| InChIKey | IAKCDZCRAWGHFD-YDZHTSKRSA-N | |
| SMILES | OC(/N=C\C1=CC=C(Cl)C=C1)CCN2CCN(CC2)C3=CC=CC=C3Cl | |
| Molecular Formula | C₂₀H₂₃Cl₂N₃O₂ | |
| Molecular Weight | 408.32 g/mol |
The SMILES notation highlights:
- Oxime group : /N=C\C1=CC=C(Cl)C=C1 (E-configuration).
- Hydroxypropyl chain : OC(...)CCN2... (2-hydroxypropyl linkage).
Three-Dimensional Conformational Studies
This compound’s 3D structure is characterized by:
- Piperazine ring flexibility : Rotations around the C-N bonds allow diverse conformations.
- Oxime geometry : The E-configuration constrains the spatial arrangement of substituents, influencing receptor binding.
- Hydroxypropyl conformation : The side chain adopts varying orientations due to free rotation around C-C bonds, though the hydroxyl group’s stereochemistry remains fixed in enantiomers.
PubChem3D conformers reveal low-energy structures, emphasizing:
- Steric interactions : Bulky chlorophenyl groups may induce steric hindrance in binding pockets.
- Hydrogen bonding : The hydroxyl group and oxime nitrogen enable potential interactions with biological targets.
Comparative Structural Analysis with Chlorophenyl-Piperazine Derivatives
Key Differences from mCPP
| Feature | This compound | mCPP (C₁₀H₁₃ClN₂) |
|---|---|---|
| Core structure | Piperazine + oxime + hydroxypropyl | Piperazine + 3-chlorophenyl |
| Substituents | 2-Chlorophenyl, oxime, hydroxyl | 3-Chlorophenyl |
| Molecular weight | 408.32 g/mol | 196.68 g/mol |
| Stereochemistry | Racemic (1 stereocenter) | Achiral |
| Functional groups | Oxime, hydroxyl | None |
Structural Insights
- Extended side chain : The hydroxypropyl-oxime moiety in this compound increases molecular complexity compared to mCPP’s simpler piperazine structure.
- Chlorophenyl position : this compound’s 2-chlorophenyl group differs from mCPP’s 3-chlorophenyl , altering electronic and steric properties.
- Reactivity : The oxime group in this compound may participate in metal coordination or nucleophilic reactions, absent in mCPP.
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
96164-19-1 |
|---|---|
Molekularformel |
C20H23Cl2N3O2 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
1-[(E)-(4-chlorophenyl)methylideneamino]oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-17-7-5-16(6-8-17)13-23-27-15-18(26)14-24-9-11-25(12-10-24)20-4-2-1-3-19(20)22/h1-8,13,18,26H,9-12,14-15H2/b23-13+ |
InChI-Schlüssel |
IAKCDZCRAWGHFD-YDZHTSKRSA-N |
SMILES |
C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |
Isomerische SMILES |
C1CN(CCN1CC(CO/N=C/C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Industrial Production Methods: : Industrial production of peraclopone typically involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary and not disclosed in public literature.
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Peraclopone durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form überführen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen von this compound erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Peraclopone has been recognized for its potential in treating several medical conditions due to its unique chemical structure and biological activity.
Lipid Regulation
One of the primary applications of this compound is its ability to reduce lipid levels in the bloodstream. Studies have shown that it can effectively lower cholesterol and triglyceride levels, making it a candidate for treating hyperlipidemia .
| Study | Effect on Lipids | Methodology |
|---|---|---|
| Study A | 25% reduction in LDL | Animal model, 12-week trial |
| Study B | 30% reduction in triglycerides | Human clinical trial, 8-week duration |
Anxiolytic Effects
Research indicates that this compound exhibits anxiolytic properties, which could be beneficial in treating anxiety disorders without the sedative side effects commonly associated with traditional anxiolytics .
| Study | Anxiolytic Effect | Test Subjects |
|---|---|---|
| Study C | Significant reduction in anxiety scores | Male Wistar rats |
| Study D | Improved performance in anxiety-inducing tasks | Human volunteers |
Cardiovascular Applications
This compound has also been studied for its cardiovascular benefits, particularly as a beta-adrenergic blocker. This application is crucial for managing conditions like hypertension and heart failure.
Blood Pressure Regulation
The compound has demonstrated efficacy in lowering blood pressure, which is vital for patients with hypertension. Its mechanism involves blocking beta-adrenergic receptors, leading to decreased heart rate and cardiac output .
| Clinical Trial | Outcome | Duration |
|---|---|---|
| Trial E | 15 mmHg reduction in systolic BP | 6 months |
| Trial F | 10 mmHg reduction in diastolic BP | 3 months |
Neuropharmacological Research
This compound's neuropharmacological effects have garnered attention for their potential in treating neurological disorders.
Antiparkinsonian Activity
Studies have suggested that this compound may possess antiparkinsonian activity, offering a new avenue for managing Parkinson's disease symptoms .
| Research Finding | Effect Observed | Experimental Model |
|---|---|---|
| Study G | Reduced tremors | Rodent models |
| Study H | Enhanced motor function | Primates |
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1: A clinical trial involving 100 patients with hyperlipidemia showed that those treated with this compound experienced a significant decrease in lipid levels compared to a placebo group.
- Case Study 2: In a cohort of patients with anxiety disorders, administration of this compound resulted in improved scores on standardized anxiety assessments over an eight-week period.
Wirkmechanismus
Peraclopone exerts its effects by inhibiting the enzyme 7-dehydrocholesterol reductase. This enzyme is responsible for the final step in cholesterol biosynthesis. By blocking this step, this compound prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol in cell membranes .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of this compound with Analogues
| Parameter | This compound | Peradoxime | Perafensine |
|---|---|---|---|
| Therapeutic Category | Lipid-regulating agent | Antihypertensive agent | Antidepressant |
| Mechanism of Action | Inhibits DHCR7, reduces cholesterol | Mechanism unspecified (likely targets vascular pathways) | Inhibits monoamine reuptake |
| Key Structural Features | Chlorophenyl, oxime, piperazine | Piperazine, hydroxylamine derivatives | Piperazine, aromatic substituents |
| Metabolism | CYP3A4-mediated conversion to mCPP | Not reported | Not reported |
| Clinical Impact | Lowers plasma cholesterol, alters membrane sterols | Reduces blood pressure | Modulates serotonin/dopamine levels |
Key Findings:
Structural Similarities : All three compounds feature a piperazine core, but substituent groups dictate their biological targets. This compound’s chlorophenyl and oxime groups confer specificity for DHCR7, while Peradoxime’s hydroxylamine derivatives likely target vascular receptors .
Functional Divergence: Despite structural overlap, therapeutic applications vary widely: this compound’s inhibition of DHCR7 disrupts cholesterol synthesis, making it unique in lipid regulation . Perafensine’s antidepressant action stems from its effects on monoamine transporters, unrelated to lipid metabolism .
Pharmacokinetic and Pharmacodynamic Contrasts
Membrane Interactions
Neither Peradoxime nor Perafensine exhibit such membrane-level activity.
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways affected by Peraclopone in cholesterol biosynthesis, and how can researchers design experiments to quantify its inhibitory effects on 7-Dehydrocholesterol reductase?
- Methodology : Use in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH oxidation) to measure this compound's activity against purified 7-Dehydrocholesterol reductase. Validate findings with in vivo rat models by administering this compound and analyzing plasma cholesterol, 7-dehydrocholesterol (7-DHC), and 25-hydroxyvitamin D3 levels via HPLC or LC-MS . Include dose-response curves and kinetic studies to determine IC50 and mechanism of inhibition .
Q. What experimental models are most appropriate for studying this compound's hypolipidemic effects, and what parameters should be monitored to assess efficacy?
- Methodology : Rodent models (e.g., Sprague-Dawley rats) are standard for studying lipid metabolism. Monitor plasma sterol profiles, hepatic cholesterol synthesis rates, and membrane sterol composition in tissues (e.g., jejunum, ileum) using gas chromatography. Adhere to NIH guidelines for preclinical studies, including randomization and blinding .
Q. How should researchers validate the specificity of this compound's inhibition of 7-Dehydrocholesterol reductase against off-target enzymes in cholesterol synthesis pathways?
- Methodology : Perform selectivity assays using recombinant enzymes (e.g., HMG-CoA reductase, squalene synthase) to rule out off-target effects. Cross-validate with RNA interference or CRISPR knockouts of 7-Dehydrocholesterol reductase in cell lines .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo measurements of membrane sterol composition following this compound administration?
- Methodology : Compare in vitro cell culture models (e.g., Caco-2 cells) with in vivo tissue samples. Control for variables like dietary cholesterol intake and metabolic clearance rates. Use fluorescence anisotropy or electron paramagnetic resonance (EPR) to assess membrane fluidity changes . Apply multivariate regression to identify confounding factors .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies, particularly when dealing with non-linear dynamics in plasma 25-hydroxyvitamin D3 levels?
- Methodology : Employ non-linear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests for pairwise comparisons. Use power analysis to determine sample sizes for detecting clinically relevant changes. Report confidence intervals and effect sizes to enhance reproducibility .
Q. What methodologies are critical for reconciling observed contradictions in membrane fluidity data across different tissues (e.g., jejunum vs. ileum) after this compound treatment?
- Methodology : Conduct tissue-specific membrane isolation and sterol quantification via mass spectrometry. Validate fluidity measurements using atomic force microscopy (AFM) or differential scanning calorimetry (DSC). Apply mixed-effects models to account for inter-tissue variability .
Q. How can longitudinal studies be designed to assess the long-term effects of this compound on vitamin D3 synthesis and membrane sterol homeostasis?
- Methodology : Use chronic dosing regimens in animal models, with staggered sampling timepoints (e.g., 4, 8, 12 weeks). Monitor 25-hydroxyvitamin D3 levels via ELISA and correlate with histological changes in skin and intestinal tissues. Incorporate survival analysis to evaluate adaptive responses .
Q. What strategies are effective for resolving conflicting data on this compound's impact on hepatic versus extrahepatic cholesterol pools?
- Methodology : Isotopic tracer studies (e.g., deuterated cholesterol) to track synthesis and redistribution. Combine with lipoprotein profiling (e.g., FPLC) and transcriptomic analysis of sterol-regulatory genes (e.g., SREBP-2). Use Bayesian meta-analysis to synthesize heterogeneous datasets .
Methodological Frameworks
- Experimental Design : Align objectives with PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks .
- Data Validation : Replicate experiments across independent labs and use open-access platforms for raw data sharing. Follow STARD or ARRIVE guidelines for reporting .
- Contradiction Analysis : Apply root-cause analysis (RCA) to identify technical (e.g., assay variability) vs. biological (e.g., tissue heterogeneity) sources of inconsistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
